4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide is a complex organic compound that features a benzamide core linked to a benzofuran and chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and chromenone intermediates, which are then coupled to form the final product. Common reagents used in these reactions include tert-butyl bromide, dimethylformamide (DMF), and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammatory responses or the inhibition of microbial growth. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4,6-dimethylphenol: Known for its antioxidant properties.
4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: Used in the fragrance industry as a musk ketone.
Uniqueness
What sets 4-tert-butyl-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C30H27NO4 |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C30H27NO4/c1-17-14-18(2)27-22(15-17)23(16-25(32)35-27)28-26(21-8-6-7-9-24(21)34-28)31-29(33)19-10-12-20(13-11-19)30(3,4)5/h6-16H,1-5H3,(H,31,33) |
InChI Key |
SVEDOUYJRMAMJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)C(C)(C)C)C |
Origin of Product |
United States |
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